REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH:11]([O:13][C:14](=O)[CH3:15])=[CH2:12]>>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:12]=[CH:11][O:13][CH:14]=[CH:15][C:7]2[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
420 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 4 hours at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After washing with nitrogen, successively 3.0 g mercury acetate and 0.2 ml BF3 -etherate
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
2 g sodium acetate are added
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue then dissolved in ether
|
Type
|
WASH
|
Details
|
There follows washing three times with 2 n-caustic soda, three times with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=COC=CC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |